molecular formula C11H12F2O3S B13560862 3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate

3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate

Katalognummer: B13560862
Molekulargewicht: 262.27 g/mol
InChI-Schlüssel: WOOAQBUYBPNCRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C12H14F2O3S and a molecular weight of 276.3 g/mol . It is characterized by the presence of a difluorocyclobutyl group attached to a 4-methylbenzenesulfonate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3-difluorocyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the sulfonate moiety can improve solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Difluorocyclobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of two fluorine atoms on the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity. The 4-methylbenzenesulfonate group also imparts distinct properties, such as enhanced solubility and stability, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H12F2O3S

Molekulargewicht

262.27 g/mol

IUPAC-Name

(3,3-difluorocyclobutyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C11H12F2O3S/c1-8-2-4-10(5-3-8)17(14,15)16-9-6-11(12,13)7-9/h2-5,9H,6-7H2,1H3

InChI-Schlüssel

WOOAQBUYBPNCRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.